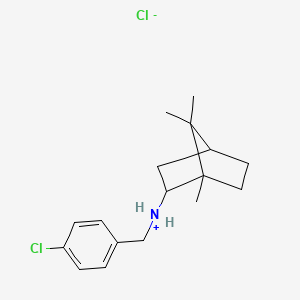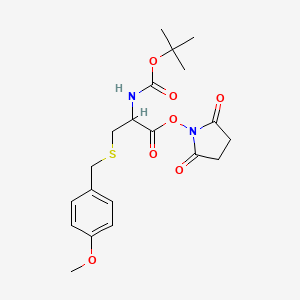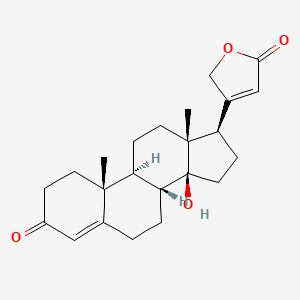
17-Hydroxy-3-oxocarda-4,20(22)-dienolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Hydroxy-3-oxocarda-4,20(22)-dienolide is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their biological activity, particularly in the context of cardiac glycosides, which have significant medicinal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-3-oxocarda-4,20(22)-dienolide typically involves multi-step organic reactions. Common starting materials might include steroidal precursors, which undergo various functional group transformations such as hydroxylation, oxidation, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of catalysts, controlled reaction environments, and purification processes like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
17-Hydroxy-3-oxocarda-4,20(22)-dienolide can undergo several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions might include acidic or basic environments, depending on the substituents involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
17-Hydroxy-3-oxocarda-4,20(22)-dienolide has various applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic pathways.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cardiac health.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 17-Hydroxy-3-oxocarda-4,20(22)-dienolide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to physiological effects. For example, as a cardiac glycoside, it might inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.
Comparación Con Compuestos Similares
Similar Compounds
Digitoxin: Another cardiac glycoside with similar biological activity.
Ouabain: Known for its potent effects on cardiac function.
Digoxin: Widely used in the treatment of heart conditions.
Uniqueness
17-Hydroxy-3-oxocarda-4,20(22)-dienolide may have unique structural features or specific functional groups that differentiate it from other similar compounds. These differences can influence its biological activity, potency, and therapeutic applications.
Propiedades
Número CAS |
1247-04-7 |
|---|---|
Fórmula molecular |
C23H30O4 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
3-[(8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H30O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11-12,17-19,26H,3-10,13H2,1-2H3/t17-,18+,19-,21+,22-,23+/m1/s1 |
Clave InChI |
PDHLJIBDBNGBOL-QZGNAIIZSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


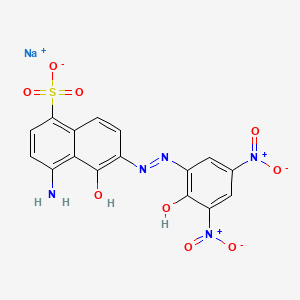
![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
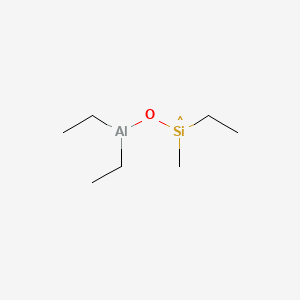
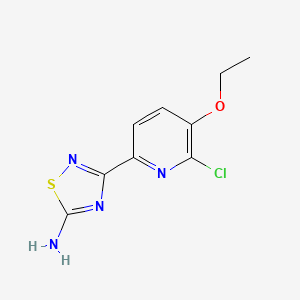

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/no-structure.png)

![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
